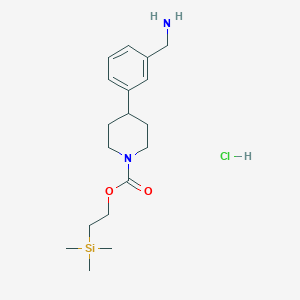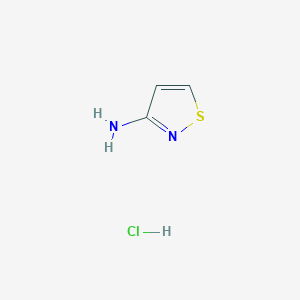
Isothiazol-3-amine hydrochloride
Vue d'ensemble
Description
Isothiazol-3-amine hydrochloride is a derivative of Isothiazole . Isothiazole, or 1,2-thiazole, is an organic compound consisting of a five-membered ring that contains an atom of sulfur and nitrogen . The ring is unsaturated and features an S-N bond .
Synthesis Analysis
Most of the synthetic approaches related to the synthesis of isothiazol-3-ones start from the cyclization of amides that are readily prepared from cheap carboxylic acid precursors available from a wide range of chemical suppliers .Molecular Structure Analysis
Isothiazol-3-amine has a molecular formula of C3H4N2S . It is a five-membered heteroaromatic compound that is considered to be derived from thiophene, in which the second position is occupied by a nitrogen atom .Chemical Reactions Analysis
This compound has been used in the synthesis of various derivatives with potential biological activities. For instance, it has been used in the synthesis of pseudo-saccharine amines derivatives, which have shown significant antibacterial activity.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Derivatives : Isothiazol-3-amine hydrochloride derivatives, such as 3-Amino-1,2-benzisothiazole-1,1-dioxides and 3-Aminothieno[3,4-d]-isothiazole-1,1-dioxides, have been synthesized using phosphorus pentoxide and N,N-dimethylcyclohexylamine, which are significant in organic synthesis (Jensen & Pedersen, 1981).
- Isothiazole- and Isoxazolecarboxamides : Research has been conducted on developing synthetic approaches to functionally substituted isothiazole- and isoxazolecarboxamides, highlighting their significance in organic compound synthesis (Dikusar et al., 2019).
Biological Applications
- Antibacterial Activity : Some new 2-Isothiazoline derivatives synthesized from chalcone have been screened for antibacterial activity, showcasing their potential in medicinal applications (Naik, 2017).
- Bioactive Substance Synergists : Isothiazoles have been found to be synergists of bioactive substances, potentially reducing the doses of drugs used in cancer chemotherapy, indicating their role in enhancing drug efficacy (Kletskov et al., 2019).
Material Science and Catalysis
- Photophysical Properties : The photophysical properties of fully substituted 1H-1,2,4-triazol-3-amines synthesized from this compound and related compounds have been investigated, suggesting potential applications in optical materials (Guo et al., 2021).
- Isothiazolium Salts Preparation : Research on the preparation of isothiazolium salts from primary amines has implications in the development of new materials and chemical processes (Mckinnon & Robak, 1968).
Miscellaneous Applications
- Reaction with Amines : Studies on the reaction of isothiazolones with amines in industrial contexts, such as water cooling towers and cosmetics, demonstrate its industrial utility (Ghosh, 1999).
Mécanisme D'action
Target of Action
Isothiazol-3-amine hydrochloride primarily targets life-sustaining enzymes, specifically those enzymes with thiols at their active sites . This compound is known for its remarkable antifungal and antibacterial properties, being extensively used as biocides in a variety of industrial water treatment applications for the control of microbial growth and biofouling .
Mode of Action
The mode of action of this compound involves inhibiting these enzymes by forming mixed disulfides upon treatment with such species . This interaction with its targets results in the disruption of essential biological processes, leading to the inhibition of microbial growth.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the enzymes with thiols at their active sites . The compound’s interaction with these enzymes disrupts the normal functioning of these pathways, leading to downstream effects such as the inhibition of microbial growth and biofouling .
Pharmacokinetics
It is known that the compound is used in various applications due to its bacteriostatic and fungiostatic activity
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of microbial growth and biofouling . This is achieved through the compound’s interaction with its targets, leading to the disruption of essential biological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is used in a variety of industrial water treatment applications, suggesting that it is effective in diverse environments . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Isothiazol-3-amine hydrochloride plays a crucial role in biochemical reactions, particularly due to its antimicrobial activity. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit enzymes that contain thiol groups at their active sites by forming mixed disulfides . This interaction disrupts the normal function of these enzymes, leading to the inhibition of microbial growth. Additionally, this compound has been shown to interact with proteins involved in cell wall synthesis, further contributing to its antimicrobial properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to inhibit thiol-containing enzymes plays a significant role in these effects. For instance, the inhibition of enzymes involved in oxidative stress response can lead to increased cellular damage and apoptosis . Furthermore, this compound has been shown to affect the expression of genes related to cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with thiol-containing enzymes and proteins. The compound forms mixed disulfides with these biomolecules, leading to their inhibition . This inhibition disrupts various cellular processes, including cell wall synthesis, oxidative stress response, and energy metabolism. Additionally, this compound has been shown to induce changes in gene expression, further contributing to its antimicrobial and cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity . These effects highlight the importance of considering the temporal aspects of the compound’s activity in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxic effects . At higher doses, this compound can cause adverse effects, including cytotoxicity and organ damage . Studies have shown that there are threshold effects, where the compound’s toxicity increases sharply beyond a certain dosage . These findings underscore the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its antimicrobial activity. The compound interacts with enzymes involved in oxidative stress response and energy metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular function . Additionally, this compound has been shown to influence the activity of enzymes involved in detoxification processes, further contributing to its biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, depending on its interactions with intracellular proteins . These distribution patterns are crucial for understanding the compound’s cellular effects and optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm and organelles involved in oxidative stress response . Targeting signals and post-translational modifications may direct this compound to specific subcellular locations, influencing its interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
1,2-thiazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S.ClH/c4-3-1-2-6-5-3;/h1-2H,(H2,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYMHGHCLCVIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955506-86-1 | |
| Record name | 1,2-thiazol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((4-Amino-6-(5-chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-1,3,5-triazin-2-yl)thio)butanoic acid](/img/structure/B1404235.png)
![5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1404236.png)
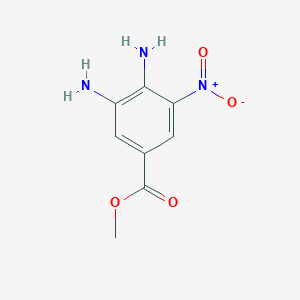


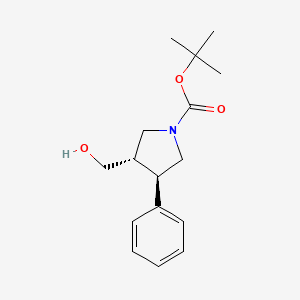
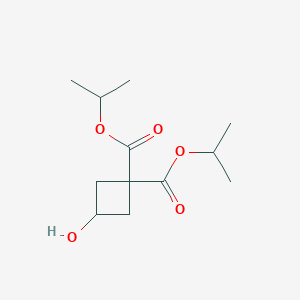

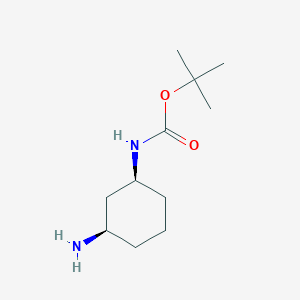



![(2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one](/img/structure/B1404253.png)
